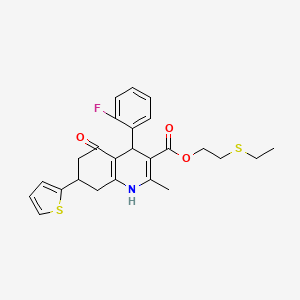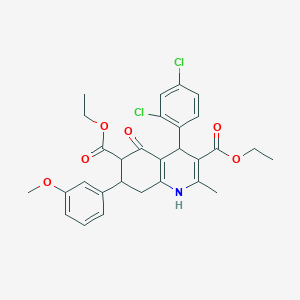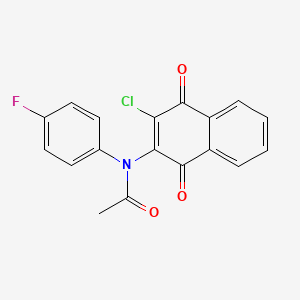![molecular formula C25H24N4O4S2 B11633293 2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633293.png)
2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、複数の官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と治療用途のために、医薬品化学と医薬品研究の分野で大きな関心を集めています。
2. 製法
合成経路と反応条件
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数段階の有機反応を含みます。このプロセスは、ピリド[1,2-a]ピリミジン-4-オンコアの調製から始まり、その後、チアゾリジノン部分とメトキシベンジルアミノ基が導入されます。主な反応条件は次のとおりです。
ピリド[1,2-a]ピリミジン-4-オンコアの形成: このステップは、多くの場合、酸性または塩基性条件下での環化反応を含みます。
チアゾリジノン部分の導入: これは、チオアミドとアルデヒドまたはケトンの縮合反応によって達成できます。
メトキシベンジルアミノ基の付加: このステップは、通常、求核置換反応を含みます。
工業生産方法
この化合物の工業生産には、収量と純度を高めるための合成経路の最適化が含まれる場合があります。連続フロー化学や触媒の使用などの技術を使用して、生産プロセスを効率的にスケールアップできます。
3. 化学反応解析
反応の種類
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: 求核または求電子置換反応は、特定の官能基を別の官能基と置換するために使用できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化物、アミン、アルコール。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
4. 科学研究への応用
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のものを含む幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌、抗ウイルス、抗がん性などの潜在的な生物活性を研究されています。
医学: さまざまな病気の治療における潜在的な治療用途について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a condensation reaction between appropriate precursors under controlled conditions. The introduction of the thiazolidinone ring and other functional groups is carried out through subsequent reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for various applications.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing critical roles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its unique functional groups and reactivity make it a potential therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン
- 2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オン
独自性
2-[(4-メトキシベンジル)アミノ]-3-{(Z)-[4-オキソ-3-(テトラヒドロフラン-2-イルメチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これにより、異なる化学的および生物学的特性が得られます。これは、さまざまな研究および産業用途にとって貴重な化合物となります。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, thiazolidinones, and molecules with similar functional groups. Examples include:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core structure and exhibit similar reactivity and applications.
Thiazolidinones: Compounds with the thiazolidinone ring are known for their biological activity and potential therapeutic uses.
Substituted analogs: Molecules with different substituents on the aromatic rings or heterocyclic cores can exhibit unique properties and applications.
Uniqueness
The uniqueness of the compound lies in its combination of structural features, which confer specific reactivity and potential applications. The presence of both the pyrido[1,2-a]pyrimidine core and the thiazolidinone ring, along with various functional groups, makes it a versatile molecule for scientific research and industrial applications.
特性
分子式 |
C25H24N4O4S2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O4S2/c1-32-17-9-7-16(8-10-17)14-26-22-19(23(30)28-11-3-2-6-21(28)27-22)13-20-24(31)29(25(34)35-20)15-18-5-4-12-33-18/h2-3,6-11,13,18,26H,4-5,12,14-15H2,1H3/b20-13- |
InChIキー |
YSBMCSOEGXPICE-MOSHPQCFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5 |
正規SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5CCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633210.png)
![(6Z)-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633213.png)
![N-(4-Bromophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B11633214.png)

![6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11633221.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633227.png)
![2-{[(2,6-Dimethylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11633230.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633245.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11633248.png)



![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
